Ethyl 2-propargyloxyimino-3-oxobutyrate
Description
Ethyl 2-propargyloxyimino-3-oxobutyrate is a β-keto ester derivative featuring a propargyloxyimino substituent at the 2-position and an ethyl ester group. The propargyloxy group introduces a terminal alkyne moiety, which is highly reactive in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This reactivity distinguishes it from analogs with ether or aromatic substituents. The compound’s synthesis likely follows pathways similar to those reported for methyl 2-benzoylamino-3-oxobutanoate, involving condensation reactions between β-keto esters and hydroxylamine derivatives under acidic catalysis .
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 3-oxo-2-prop-2-ynoxyiminobutanoate |
InChI |
InChI=1S/C9H11NO4/c1-4-6-14-10-8(7(3)11)9(12)13-5-2/h1H,5-6H2,2-3H3 |
InChI Key |
JNVCJNNZBBWSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOCC#C)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Propargyloxy vs. Ethoxy Substituents
- Propargyloxy : The terminal alkyne group enables participation in click chemistry, making it valuable for bioconjugation and polymer synthesis. Its smaller size compared to benzyloxy may enhance solubility in polar solvents.
- Ethoxy: Lacks alkyne reactivity but offers higher stability and simpler synthetic handling. Ethyl 2-ethoxyimino-3-oxobutyrate is often used as a precursor in heterocycle synthesis due to its planar β-keto ester structure .
Propargyloxy vs. Benzyloxy Substituents
- However, it may reduce solubility in aqueous systems. The compound’s irritant classification suggests higher toxicity compared to aliphatic analogs.
Propargyloxy vs. Pyridine Derivatives
- Pyridine Substituent : The bromo-nitro-pyridine group in introduces strong electron-withdrawing effects, increasing electrophilicity at the β-keto position. This enhances reactivity in nucleophilic substitutions but complicates purification due to higher molecular weight (385.15 g/mol).
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